

Commercial Suppliers of Cy3-PEG-DMPE: A Technical Guide

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Compound of Interest

Compound Name: Cy3-PEG-DMPE

Cat. No.: B1222843

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For researchers, scientists, and drug development professionals utilizing fluorescently labeled lipids, **Cy3-PEG-DMPE** is a critical tool for a range of applications, including liposome tracking, cell labeling, and in vivo imaging. This in-depth technical guide provides a comprehensive overview of commercial suppliers, their product specifications, and detailed experimental protocols for the effective use of this fluorescent lipid conjugate.

Supplier and Product Overview

A number of life science companies supply **Cy3-PEG-DMPE** and closely related Cy3-PEG-lipid conjugates. The following table summarizes the available quantitative data for products from prominent suppliers to facilitate a comparative analysis for your research needs.

Supplier	Product Name	Molecular Weight (g/mol)	PEG Linker Size (Da)	Purity	Excitation (nm)	Emission (nm)	Notes
MedChemExpress	Cy3-PEG-DMPE	1029.69	Not specified	Not specified	Not specified	Not specified	
Biopharmacia PEG	DMPE-PEG-CY3	Varies with PEG length	Available in various sizes	≥95%	~550	~570	Offers a range of PEG derivatives.
Amsbio	Cy3-PEG-DMPE	Not specified	Not specified	Not specified	Not specified	Not specified	Product specifications not detailed on the main product page.
BroadPharm	Cy3-DSPE	1232.7	Not specified	98%	548-552	562-570	Data for the related DSPE lipid anchor.
Nanocs	DMPE-PEG-NHS	Varies with PEG length	1000, 2000, 3400, 5000, 10k, 20k	Not specified	Not specified	Not specified	Data for a reactive precursor to Cy3 conjugation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of **Cy3-PEG-DMPE** in your experiments. Below are protocols for key applications, synthesized from established research practices.

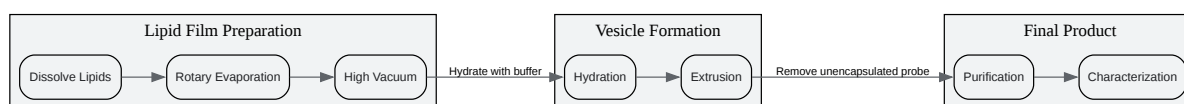
Liposome Preparation with Cy3-PEG-DMPE

This protocol outlines the thin-film hydration method, a common technique for preparing fluorescently labeled liposomes.

Methodology:

- Lipid Film Formation:
 - In a round-bottom flask, co-dissolve the desired lipids (e.g., DSPC, cholesterol) and **Cy3-PEG-DMPE** in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v). The molar ratio of **Cy3-PEG-DMPE** is typically between 0.1 and 1 mol%.
 - Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
 - Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or sonicating the flask above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
- Size Extrusion:
 - To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically performed using a mini-extruder device.
- Purification:

- Remove any unencapsulated fluorescent probe or other impurities by size exclusion chromatography or dialysis.
- Characterization:
 - Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
 - Quantify the lipid concentration using a phosphate assay.
 - Confirm the incorporation of **Cy3-PEG-DMPE** by measuring the fluorescence of the liposome suspension.



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Fig. 1: Experimental workflow for preparing **Cy3-PEG-DMPE** labeled liposomes.

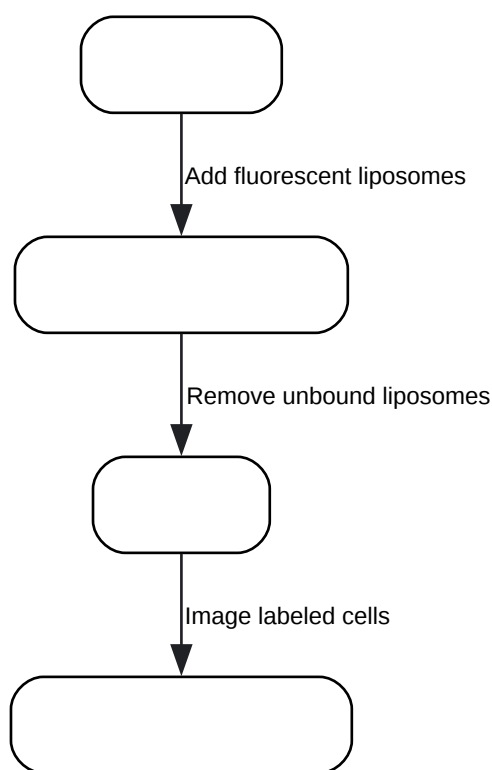
Cell Labeling with **Cy3-PEG-DMPE** Liposomes

This protocol describes how to label the plasma membrane of cultured cells using pre-formed fluorescent liposomes.

Methodology:

- Cell Preparation:
 - Culture cells to the desired confluency in a suitable vessel (e.g., glass-bottom dish for microscopy).
- Liposome Incubation:
 - Wash the cells with pre-warmed PBS or serum-free medium.

- Incubate the cells with a suspension of **Cy3-PEG-DMPE** labeled liposomes at a predetermined concentration (typically 10-100 $\mu\text{g/mL}$) in serum-free medium for 15-60 minutes at 37°C. The optimal incubation time and concentration should be determined empirically for each cell type.
- Washing:
 - Gently wash the cells three times with PBS or complete medium to remove unbound liposomes.
- Imaging:
 - Image the labeled cells using a fluorescence microscope equipped with appropriate filters for the Cy3 fluorophore (Excitation/Emission: ~550/570 nm).



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Fig. 2: Workflow for labeling cells with **Cy3-PEG-DMPE** liposomes.

In Vivo Imaging with Cy3-PEG-DMPE Labeled Liposomes

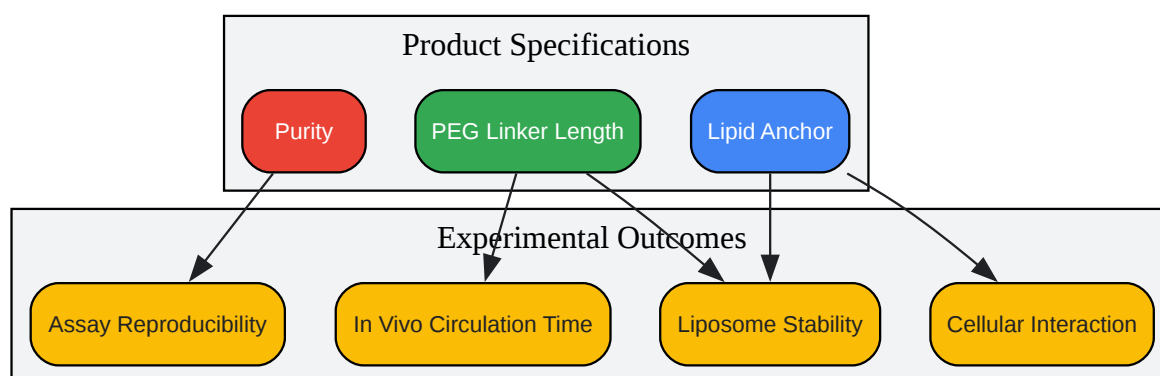
This protocol provides a general workflow for non-invasive imaging of liposome biodistribution in a small animal model.

Methodology:

- Animal Preparation:
 - Prepare the animal model according to the approved institutional animal care and use committee (IACUC) protocol. This may involve anesthesia and tail vein catheterization for intravenous injection.
- Liposome Administration:
 - Administer the sterile **Cy3-PEG-DMPE** labeled liposome formulation to the animal, typically via intravenous injection. The dosage will depend on the animal model and the specific research question.
- In Vivo Imaging:
 - At various time points post-injection, image the animal using a non-invasive in vivo imaging system (IVIS) equipped with the appropriate fluorescence filters for Cy3.
- Data Analysis:
 - Quantify the fluorescence intensity in different organs and tissues to determine the biodistribution and pharmacokinetic profile of the liposomes.
- Ex Vivo Validation (Optional):
 - After the final in vivo imaging time point, euthanize the animal and harvest major organs.
 - Image the excised organs ex vivo to confirm and provide higher-resolution localization of the fluorescent signal.

Key Considerations for Selecting a Cy3-PEG-DMPE Product

The choice of a specific **Cy3-PEG-DMPE** product will depend on the experimental requirements. The following diagram illustrates the logical relationships between key product specifications and their impact on experimental outcomes.



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Fig. 3: Factors to consider when selecting a **Cy3-PEG-DMPE** product.

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